molecular formula C11H12N4O3 B1396334 (Z)-N'-hydroxy-3-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzimidamide CAS No. 1255791-18-4

(Z)-N'-hydroxy-3-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzimidamide

Cat. No. B1396334
M. Wt: 248.24 g/mol
InChI Key: WGIOQIKZVCRBGN-UHFFFAOYSA-N
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Description

“(Z)-N’-hydroxy-3-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzimidamide” is a versatile chemical compound with immense potential in scientific research. Its unique structure allows for diverse applications, ranging from drug development to material synthesis. It has a CAS Number of 1255791-18-4, a molecular weight of 248.24, and its IUPAC name is N’-hydroxy-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzenecarboximidamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N4O3/c1-7-13-10(18-15-7)6-17-9-4-2-3-8(5-9)11(12)14-16/h2-5,11H,6,12H2,1H3 . This indicates that the compound has a complex structure with multiple functional groups, including an oxadiazole ring and a benzimidamide group.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : A novel process for preparing compounds with anti-inflammatory properties involving intermediates related to the chemical structure has been documented (Matson, 1990).
  • Novel Derivatives Synthesis : The synthesis of new zinc phthalocyanine derivatives, having high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing a Schiff base, highlights the versatility of such compounds (Pişkin et al., 2020).

Application in Energetic Materials

  • Insensitive Energetic Materials : The compound was utilized in the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a component in creating insensitive energetic materials with moderate thermal stabilities and superior detonation performance to TNT (Yu et al., 2017).

Pharmacological Research

  • Anticancer Screening : A series of hydroxy and non-hydroxy long-chain substituted 1,3,4-oxadiazole moiety bearing 2-methyl-1H-benzimidazoles were synthesized and tested for cytotoxic activity against various cancer cell lines, demonstrating the potential medicinal applications of such compounds (Varshney et al., 2015).
  • Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized, showing good nematocidal activity against Bursaphelenchus xylophilus, which is significant for the development of nematicides (Liu et al., 2022).

Additional Applications

  • Antimicrobial Agents : Compounds synthesized from a base similar to the one have been evaluated for their antimicrobial activity, demonstrating effectiveness against bacteria, mold, and yeast (Tien et al., 2016).

properties

IUPAC Name

N'-hydroxy-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-7-13-10(18-15-7)6-17-9-4-2-3-8(5-9)11(12)14-16/h2-5,16H,6H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIOQIKZVCRBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)COC2=CC=CC(=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)COC2=CC=CC(=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601139292
Record name Benzenecarboximidamide, N-hydroxy-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N'-hydroxy-3-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzimidamide

CAS RN

1255791-18-4
Record name Benzenecarboximidamide, N-hydroxy-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255791-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenecarboximidamide, N-hydroxy-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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